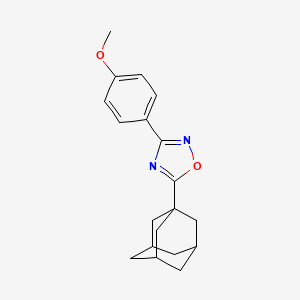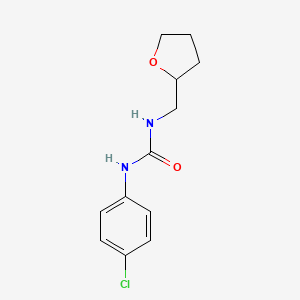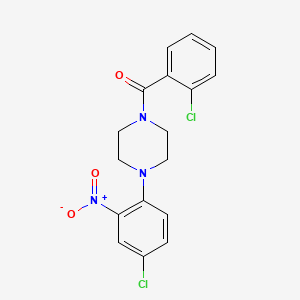
3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole is a chemical compound that belongs to the triazole family. It is a synthetic organic compound that has been studied for its potential use in scientific research.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole has been studied for its potential use in scientific research. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use as a pesticide and herbicide.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole is not fully understood. It is believed to work by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of the cell membrane and ultimately the death of the fungus.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not have any significant effects on the biochemical and physiological processes in mammals. However, it has been shown to have some toxic effects on aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole in lab experiments is its broad-spectrum antimicrobial and antifungal activity. This makes it a potential candidate for the development of new drugs. However, one limitation is its potential toxic effects on aquatic organisms, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole. One direction is the development of new drugs based on its antimicrobial and antifungal properties. Another direction is the study of its potential use as a pesticide and herbicide. Additionally, further research is needed to fully understand its mechanism of action and potential toxic effects on aquatic organisms.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole involves the reaction of 4-chlorobenzyl chloride with potassium ethylxanthate to form the intermediate 4-chlorophenyl ethylthiocarbamate. This intermediate is then reacted with isobutylamine and sodium azide to form the final product, this compound.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-ethylsulfanyl-4-(2-methylpropyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3S/c1-4-19-14-17-16-13(18(14)9-10(2)3)11-5-7-12(15)8-6-11/h5-8,10H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBHQGQPIWQCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CC(C)C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4992623.png)
![N-(4-methoxyphenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4992629.png)

![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4992644.png)

![9-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4992661.png)

![4-ethoxy-3-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4992669.png)
![N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4992682.png)

![9-butyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B4992711.png)
![4-({2-bromo-4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4992720.png)
![1-(6-methyl-2-pyridinyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4992721.png)